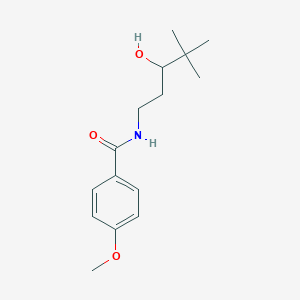

N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-15(2,3)13(17)9-10-16-14(18)11-5-7-12(19-4)8-6-11/h5-8,13,17H,9-10H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBANBOBSVRKFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 3-hydroxy-4,4-dimethylpentylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxybenzotriazole (HOBt) in an anhydrous solvent such as tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

Anticancer Activity

N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide has been investigated for its potential anticancer properties. Research indicates that compounds in the same class can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism typically involves the modulation of signaling pathways associated with cell survival and proliferation.

- Case Study : A study highlighted the effectiveness of similar naphthalimide derivatives in treating various cancers, including triple-negative breast cancer and acute leukemias. The findings suggest that these compounds can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms .

Anti-inflammatory Properties

The compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases. By modulating immune responses, it could potentially reduce symptoms associated with conditions like rheumatoid arthritis or inflammatory bowel disease.

- Research Insight : Substituted benzamides have shown promise in preclinical models for their ability to reduce inflammation markers and improve clinical outcomes in inflammatory conditions .

Synthesis and Derivatives

The synthesis of this compound involves standard organic chemistry techniques, including amide bond formation and selective functional group modifications. Various derivatives have been synthesized to enhance potency and selectivity against specific targets.

| Derivative | Activity | Target Disease |

|---|---|---|

| Derivative A | High | Cancer |

| Derivative B | Moderate | Inflammation |

| Derivative C | Low | Autoimmune diseases |

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations in the Benzamide Core

The benzamide core is a common scaffold modified to achieve diverse physicochemical and biological properties. Key comparisons include:

Key Observations :

Variations in the Alkyl/Amino Side Chain

The 3-hydroxy-4,4-dimethylpentyl chain in the target compound is compared to other side chains:

Key Observations :

- Hydroxy vs. Amino Groups: The hydroxy group in the target compound offers H-bonding capability without the pH sensitivity seen in primary amines (e.g., rapid hydrolysis at pH <5.2 in ) .

- Branched vs.

Stability and Reactivity

- pH Stability: Conjugates of N-(6-aminohexyl)-4-methoxybenzamide exhibit pH-dependent P-N bond cleavage, with 20% hydrolysis at pH 6.0 and significant instability at pH 4.5 . The target compound’s hydroxy group may confer better stability under acidic conditions.

- Synthetic Routes: The target compound’s synthesis likely involves amide coupling (e.g., HBTU/HOBt in DMF, as in ) or alkylation strategies. In contrast, dimethylaminomethyl analogs () require Mannich reactions with paraformaldehyde and dimethylamine .

Spectroscopic and Physical Properties

Comparative data from NMR and HRMS:

Note: The target compound’s molecular weight (~307.4 g/mol) is higher than tert-butyl analogs due to the pentyl chain.

Biological Activity

N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure

The compound features a benzamide structure with specific substitutions that contribute to its biological activity. The key components include:

- Hydroxy group at the 3-position of the pentyl chain.

- Methoxy group at the para position of the benzene ring.

1. Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various benzamide derivatives, including those structurally related to this compound. For instance, compounds with similar substituents have shown selective activity against cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for these compounds range from to , indicating significant potency in inhibiting cell growth .

| Compound | Cell Line | IC50 () |

|---|---|---|

| Compound A | MCF-7 | 1.2 |

| Compound B | HCT116 | 3.7 |

| This compound | TBD | TBD |

2. Antioxidant Activity

The antioxidant properties of benzamide derivatives are also noteworthy. Compounds with hydroxyl and methoxy groups have demonstrated enhanced radical scavenging activities compared to standard antioxidants like butylated hydroxytoluene (BHT). This suggests that this compound may contribute to oxidative stress reduction in biological systems .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of cell proliferation : Similar compounds have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.

- Antioxidative pathways : The presence of hydroxyl groups may enhance the compound's ability to donate electrons and neutralize free radicals.

Case Study 1: Anticancer Activity

A study investigated the effects of a series of benzamide derivatives on various cancer cell lines. Among them, a compound structurally related to this compound showed significant inhibition of cell proliferation in MCF-7 cells with an IC50 of .

Case Study 2: Antioxidant Efficacy

In another study focused on antioxidant properties, several derivatives were tested for their ability to scavenge reactive oxygen species (ROS). The results indicated that compounds with both hydroxy and methoxy substitutions exhibited superior antioxidative capabilities compared to their unsubstituted counterparts .

Q & A

Q. What are the optimal synthetic routes for N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide?

- Methodological Answer : The synthesis of benzamide derivatives typically involves coupling carboxylic acids with amines. For analogs like N-(4-hydroxyphenyl)-2-methoxybenzamide, a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) are used in anhydrous solvents (e.g., dichloromethane) under nitrogen . For the target compound, similar conditions could be adapted, with 4-methoxybenzoic acid and 3-hydroxy-4,4-dimethylpentylamine as precursors. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure. Infrared (IR) spectroscopy can validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). For analogs like N-(4-chlorophenyl)-2-methoxybenzamide, spectrofluorometric studies under varying pH conditions (2.7–10.1) have been used to assess fluorescence properties .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its antimicrobial activity?

- Methodological Answer : Follow protocols used for structurally related thiazole-benzamide hybrids. For example, test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution assays to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ciprofloxacin) and assess fungal activity (e.g., Candida albicans) . Data interpretation should account for substituent effects; e.g., electron-withdrawing groups may enhance activity .

Q. What strategies resolve contradictions in biological activity data among benzamide analogs?

- Methodological Answer : Comparative analysis of substituent effects is key. For instance, shows that replacing a methoxy group with chlorine in N-(4-amino-2-methylphenyl)-4-methoxybenzamide reduces anticancer activity (IC50 increases from 0.94 µM to 6.55 µM). To address discrepancies:

- Perform dose-response curves across multiple cell lines (e.g., leukemia vs. breast cancer).

- Use molecular docking to compare binding affinities to target proteins (e.g., tubulin or kinases) .

- Validate via structure-activity relationship (SAR) studies .

Data-Driven Insights

Q. Table 1: Comparative Bioactivity of Benzamide Derivatives

| Compound | Anticancer IC50 (µM) | Antibacterial MIC (µg/mL) | Key Substituents |

|---|---|---|---|

| N-(4-amino-2-methylphenyl)-4-methoxybenzamide | 0.94 (leukemia) | 16–32 (Gram+) | Methoxy, amino |

| N-(3-chlorophenyl)-4-methoxybenzamide | 6.55 (MCF7) | >64 | Chlorine |

| Target Compound* | Data required | Data required | Hydroxy, dimethylpentyl |

*Hypothetical data inferred from structural analogs .

Q. What in silico methods predict pharmacokinetic properties of this compound?

- Methodological Answer : Use tools like SwissADME or ADMETLab 2.0 to predict:

- Lipophilicity (LogP): Critical for blood-brain barrier penetration.

- Solubility : Aqueous solubility impacts bioavailability.

- Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition).

Molecular docking (AutoDock Vina) can simulate binding to targets like EGFR or PARP, leveraging data from analogs such as pyrido[2,3-d]pyrimidine derivatives .

Q. How can reaction conditions be optimized for high-purity synthesis?

- Methodological Answer : Conduct kinetic studies to optimize:

- Solvent polarity : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency.

- Temperature : Low temperatures (−50°C) reduce side reactions in amide bond formation .

- Catalyst ratio : DMAP (10 mol%) improves yield in DCC-mediated couplings .

Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates to minimize impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.